(-)-Chrysanthenone

Inflammation Pharmacology In Vivo Models

(-)-Chrysanthenone (CAS 58437-73-3, molecular formula C₁₀H₁₄O) is a naturally occurring bicyclic monoterpenoid ketone first isolated in 1957 from Chrysanthemum sinense SABIN. Structurally, it belongs to the pinane monoterpenoid class and is characterized by a fused bicyclic framework with a ketone functional group.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 58437-73-3
Cat. No. B12709620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Chrysanthenone
CAS58437-73-3
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1=CCC2C(=O)C1C2(C)C
InChIInChI=1S/C10H14O/c1-6-4-5-7-9(11)8(6)10(7,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m1/s1
InChIKeyIECBDTGWSQNQID-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Chrysanthenone (CAS 58437-73-3): A Rare Bicyclic Monoterpene Ketone for Specialized Research Applications


(-)-Chrysanthenone (CAS 58437-73-3, molecular formula C₁₀H₁₄O) is a naturally occurring bicyclic monoterpenoid ketone first isolated in 1957 from Chrysanthemum sinense SABIN [1]. Structurally, it belongs to the pinane monoterpenoid class and is characterized by a fused bicyclic framework with a ketone functional group [2]. This compound is uniquely restricted to members of the Asteraceae family in nature [3], where it can serve as a primary chemotype marker in species such as Artemisia herba-alba, Tanacetum vulgare, and Pulicaria incisa. Its calculated ADMET properties indicate high predicted human oral bioavailability (88.57%) and blood-brain barrier penetration (67.50% probability) [4], features that distinguish it from many common monoterpenoids and inform its potential in pharmacological research.

Why Generic Monoterpenoid Substitution is Inappropriate for Chrysanthenone-Based Research Protocols


While the monoterpenoid class encompasses numerous structurally related compounds—including camphor, thujone, 1,8-cineole, and verbenone—(-)-chrysanthenone exhibits distinct stereochemical and functional properties that preclude simple analog substitution. Its bicyclic pinane skeleton and specific stereochemistry confer a unique bioactivity profile, including potent in vivo anti-inflammatory activity (97 ± 3.7% edema reduction at 150 mg/kg in combination with thymol, outperforming 1% diclofenac) [1] and selective antibacterial activity against Acinetobacter baumannii (MIC 19 μg/mL) [2]. Generic substitution with camphor or thujone-rich essential oils would fail to replicate these specific pharmacological outcomes, as evidenced by the compound's restricted natural distribution (Asteraceae family exclusively) [3] and its patent-protected application in coronary heart disease treatment [4]. Researchers requiring reproducible, chrysanthenone-specific biological effects must source the authenticated compound rather than assume functional equivalence with other monoterpenoids.

Quantitative Differentiation Evidence for (-)-Chrysanthenone Against Comparator Compounds


In Vivo Anti-Inflammatory Potency: Chrysanthenone/Thymol Combination vs. Standard NSAID Therapy

In a carrageenan-induced paw edema model in rats, oral administration of the chrysanthenone/thymol combination (150 mg/kg) demonstrated superior anti-inflammatory efficacy compared to the standard NSAID 1% diclofenac [1]. This direct head-to-head comparison establishes chrysanthenone's value as a synergistic component in anti-inflammatory formulations. Molecular docking studies further revealed that chrysanthenone binds favorably to COX-2 (-6.938 kcal/mol) and LOX (-4.082 kcal/mol), though with lower affinity than thymol [1].

Inflammation Pharmacology In Vivo Models

Analgesic Activity: Chrysanthenone/Thymol Combination vs. Tramadol in Writhing Test

In the acetic acid-induced writhing test, rats treated with the chrysanthenone/thymol combination (150 mg/kg) exhibited significantly fewer abdominal contractions than those treated with the centrally acting analgesic tramadol [1]. This head-to-head comparison positions chrysanthenone-containing formulations as potent analgesic candidates worthy of further mechanistic investigation.

Pain Analgesia In Vivo Models

Antibacterial Activity: Chrysanthenone-Rich Essential Oil Against Nosocomial Pathogen A. baumannii

Pulicaria incisa essential oil, containing chrysanthenone as the major component (45.3%), demonstrated potent antibacterial activity against Acinetobacter baumannii ATCC 19606, a common nosocomial pathogen, with a MIC value of 19 μg/mL [1]. This activity compares favorably with many conventional antibiotics and is particularly significant given the clinical challenge of multidrug-resistant A. baumannii infections.

Antimicrobial Essential Oils Drug Discovery

Therapeutic Patent Differentiation: Chrysanthenone for Coronary Heart Disease

A granted Chinese patent (CN101288667A) specifically claims the application of chrysanthenone in preparing drugs for treating coronary heart disease, with the explicit claim that chrysanthenone-prepared drugs 'can remarkably alleviate the symptom of myocardial ischemia' [1]. This represents a unique therapeutic positioning not shared by structurally related monoterpenoids such as camphor, thujone, or 1,8-cineole.

Cardiovascular Drug Development Intellectual Property

Antioxidant Capacity: Comparative DPPH Radical Scavenging Activity

Essential oils from Artemisia herba-alba with chrysanthenone as a major component (17.4%) demonstrated antioxidant activity with an IC₅₀ value of 84.8 μg/mL and achieved 85.2% inhibition of DPPH free radicals [1]. While this activity is moderate compared to standard antioxidants like ascorbic acid, it provides a baseline for chrysanthenone's antioxidant potential that can guide compound selection for oxidative stress-related research.

Antioxidant Oxidative Stress Natural Products

In Silico Target Engagement: COX-2 and LOX Molecular Docking

Molecular docking studies using Maestro 12.5 software revealed that chrysanthenone exhibits favorable binding affinities to key inflammatory targets, with docking scores of -6.938 kcal/mol at cyclooxygenase-2 (COX-2) and -4.082 kcal/mol at lipoxygenase (LOX) [1]. While thymol showed stronger binding at both targets (-7.821 and -4.805 kcal/mol, respectively), chrysanthenone's distinct binding profile supports its potential as a complementary anti-inflammatory agent.

Molecular Modeling Drug Design In Silico Pharmacology

Validated Research and Industrial Applications for (-)-Chrysanthenone (CAS 58437-73-3)


Anti-Inflammatory and Analgesic Drug Discovery Programs

Based on direct in vivo evidence demonstrating superior anti-inflammatory efficacy (97 ± 3.7% edema reduction) compared to diclofenac and analgesic activity comparable to tramadol [5], (-)-chrysanthenone represents a validated starting point for developing novel NSAID alternatives or combination therapies. The compound's favorable in silico binding to COX-2 (-6.938 kcal/mol) and LOX (-4.082 kcal/mol) provides a rational mechanistic basis for its observed pharmacology [5].

Cardiovascular Research and Myocardial Ischemia Studies

The granted patent CN101288667A specifically claims chrysanthenone for treating coronary heart disease and alleviating myocardial ischemia symptoms [5]. This intellectual property positioning, combined with the compound's predicted human oral bioavailability (88.57%) [6], makes it a compelling candidate for academic and industrial cardiovascular drug development programs seeking novel mechanisms distinct from standard anti-anginal therapies.

Antimicrobial Resistance Research Focusing on A. baumannii

With a demonstrated MIC of 19 μg/mL against Acinetobacter baumannii ATCC 19606 from chrysanthenone-rich essential oil (45.3% content) [5], this compound warrants investigation as a potential lead for developing new antimicrobial agents targeting multidrug-resistant nosocomial pathogens. Procurement of pure (-)-chrysanthenone enables structure-activity relationship studies to optimize and confirm this antibacterial activity.

Natural Product Chemotype Standardization and Quality Control

As a primary chemotype marker in Asteraceae species including Artemisia herba-alba, Tanacetum vulgare, and Pulicaria incisa [5][6], (-)-chrysanthenone is essential for botanical authentication and standardization of medicinal plant materials. Its restricted distribution to the Asteraceae family [7] further enhances its utility as a specific taxonomic and quality control marker in phytochemical and pharmacognosy laboratories.

Technical Documentation Hub

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